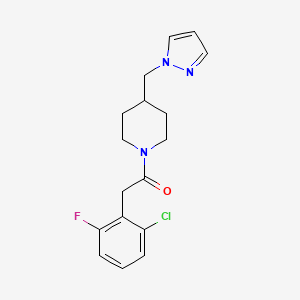
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C17H19ClFN3O and its molecular weight is 335.81. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Aurora Kinase Inhibition for Cancer Treatment
The compound has been identified as a potential inhibitor of Aurora A kinase, suggesting its application in cancer treatment. Aurora kinases play a crucial role in cell division, and their inhibition can halt the proliferation of cancer cells. This application is particularly relevant for developing targeted cancer therapies, offering a more precise approach to treatment compared to traditional chemotherapy (ロバート ヘンリー,ジェームズ, 2006).
Molecular Interaction Studies
Research on molecular interactions of similar compounds with receptors like the CB1 cannabinoid receptor has been conducted to understand the antagonistic properties of these molecules. This insight is crucial for drug development, especially for conditions where modulation of the CB1 receptor is beneficial, such as in the treatment of obesity, addiction, and certain neurological disorders (J. Shim et al., 2002).
Cytotoxic and Antiviral Activity
The compound's structure has been used as a base for synthesizing new molecules with potential cytotoxic and antiviral activities. This suggests its utility in developing new treatments for viral infections and cancer. Such applications underscore the importance of this compound in preliminary drug discovery efforts aimed at identifying new therapeutic agents (F. Attaby et al., 2006).
Antilung Cancer Activity
Fluoro-substituted derivatives of related compounds have shown significant anti-lung cancer activity. The ability of these compounds to inhibit the growth of lung cancer cells at low concentrations compared to reference drugs highlights their potential as novel treatments for lung cancer. This application is particularly relevant given the high incidence and mortality rates associated with lung cancer globally (A. G. Hammam et al., 2005).
Synthesis and Characterization for Biological Applications
The compound has been synthesized and characterized for further biological applications, such as cytotoxicity evaluation and molecular docking studies. These studies are crucial for understanding the pharmacokinetic nature of the compound and its potential as a carrier protein in drug delivery systems. The insights gained from such research can guide the development of more effective and targeted therapeutic agents (M. Govindhan et al., 2017).
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O/c18-15-3-1-4-16(19)14(15)11-17(23)21-9-5-13(6-10-21)12-22-8-2-7-20-22/h1-4,7-8,13H,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRHTGCBKMSXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

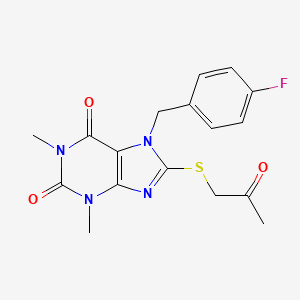

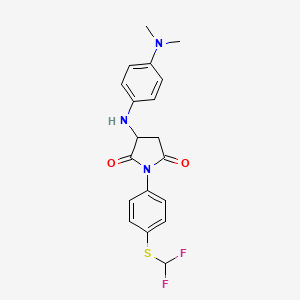
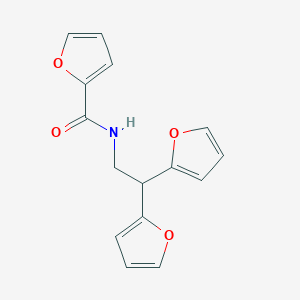
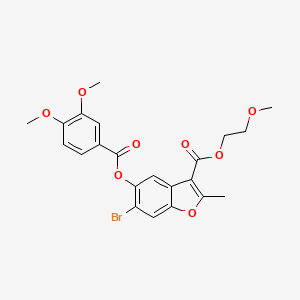
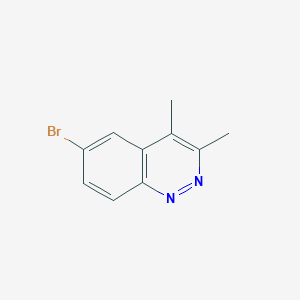
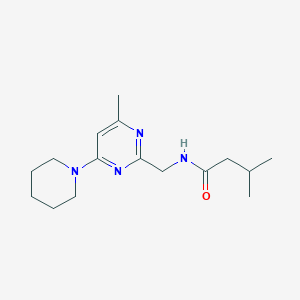
![N-[3-(3-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2971973.png)
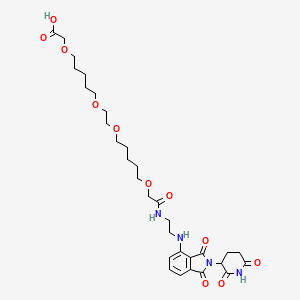
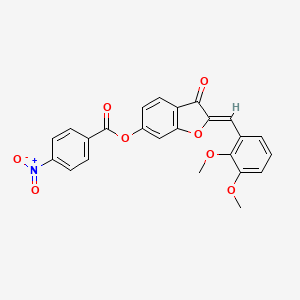
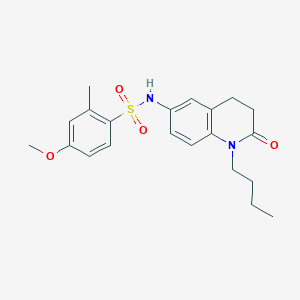
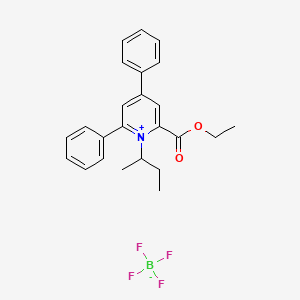
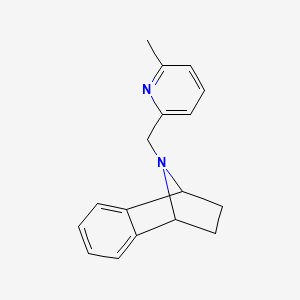
![N-cyclohexyl-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2971985.png)